(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol
Overview
Description
“(1S)-1-(pyridin-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 5096-11-7 . It has a molecular weight of 123.15 . The compound is stored at 4 degrees Celsius and is in liquid form .
Synthesis Analysis
While specific synthesis methods for “(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol” were not found, there are methods for synthesizing related compounds. For example, “1-(pyridin-3-yl)ethanone” can be synthesized using methyllithium in tetrahydrofuran and diethyl ether . Another method involves hydroxylamine hydrochloride and potassium carbonate in methanol .
Molecular Structure Analysis
The InChI code for “(1S)-1-(pyridin-3-yl)ethan-1-ol” is 1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3/t6-/m0/s1 .
Physical And Chemical Properties Analysis
“(1S)-1-(pyridin-3-yl)ethan-1-ol” is a liquid at room temperature . The compound “1-(pyridin-3-yl)ethanone” has a molecular weight of 121.14 .
Scientific Research Applications
Synthesis and Material Science
- Synthesis of Related Compounds : Research has shown the synthesis of related compounds like 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol, demonstrating the potential of similar compounds in organic synthesis and crystallography (Percino et al., 2006).
- Metal-Free Cycloaddition Reactions : Studies have explored the use of related compounds like 2-(Pyridinium-1-yl)-1,1-bis(triflyl)ethanides in metal-free direct cycloaddition reactions, indicating potential applications in green chemistry (Alcaide et al., 2015).
- Electrooptic Film Fabrication : In the field of material science, studies have investigated the use of pyridine-based compounds in electrooptic film fabrication, focusing on their influence on film microstructure and nonlinear optical response (Facchetti et al., 2006).
Medicinal Chemistry and Biochemistry
- Antibacterial Activity : Research has been conducted on derivatives of related compounds, such as N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide, to assess their antibacterial properties (Reddy & Prasad, 2021).
- DNA Binding and Nuclease Activity : Complexes involving similar pyridine-based ligands have been studied for their DNA binding, nuclease activity, and potential cytotoxicity, suggesting applications in biochemistry and pharmacology (Kumar et al., 2012).
Chemical Properties and Reactions
- Synthesis of Fungicides : Compounds structurally similar to "(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol" have been synthesized and evaluated for fungicidal activity, highlighting their potential in agrochemical applications (Kuzenkov & Zakharychev, 2009).
- Photocatalytic Alcohol Dehydrogenation : Studies involving similar compounds have investigated the mechanism of photocatalytic alcohol dehydrogenation, which can have implications in catalysis and renewable energy research (Pichat et al., 1987).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-pyridin-3-ylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)6(12)5-2-1-3-11-4-5/h1-4,6,12H/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXKPHQPUHHFQW-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)[C@@H](C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-2,2,2-trifluoro-1-(pyridin-3-yl)ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.